molecular formula C11H14ClN B13347129 (S)-2-(4-Chloro-3-methylphenyl)pyrrolidine

(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine

Cat. No.: B13347129
M. Wt: 195.69 g/mol
InChI Key: UBQOYOWWVWPKJE-NSHDSACASA-N
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Description

(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chloro-3-methylphenyl)pyrrolidine typically involves the reaction of 4-chloro-3-methylbenzaldehyde with a chiral amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrrolidines .

Scientific Research Applications

(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a 4-chloro-3-methylphenyl group. This combination of features makes it particularly useful in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(2S)-2-(4-chloro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1

InChI Key

UBQOYOWWVWPKJE-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]2CCCN2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCN2)Cl

Origin of Product

United States

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